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Executive Summary
Sepsis remains a leading cause of mortality in intensive care units, characterized by a

dysregulated host immune response to infection leading to life-threatening organ dysfunction. A

key pathway implicated in the hyperinflammation of sepsis is the Triggering Receptor

Expressed on Myeloid cells-1 (TREM-1). Nangibotide (formerly LR12), a first-in-class TREM-1

inhibitor, represents a promising, targeted immunomodulatory therapy. This document provides

a detailed overview of nangibotide's mechanism of action, summarizing its modulation of

intracellular signaling pathways and presenting key quantitative data from preclinical and

clinical investigations.

The TREM-1 Pathway in Sepsis
TREM-1 is an immunoreceptor expressed on the surface of innate immune cells, including

neutrophils, monocytes, and macrophages.[1][2] Its activation acts as a potent amplifier of the

inflammatory response. During sepsis, the engagement of pattern recognition receptors (PRRs)

like Toll-like receptors (TLRs) by pathogens leads to the upregulation of TREM-1.[3] The

subsequent binding of an endogenous ligand to TREM-1 triggers a synergistic and excessive

inflammatory cascade, contributing to the "cytokine storm" and organ damage seen in septic

shock.[2][4]
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The TREM-1 signaling pathway is initiated upon ligand binding, which facilitates the association

of TREM-1 with its transmembrane adapter protein, DAP12.[4] This interaction leads to the

phosphorylation of the immunoreceptor tyrosine-based activation motif (ITAM) within DAP12.

This phosphorylation event serves as a docking site for the spleen tyrosine kinase (Syk), which

is subsequently recruited and activated.[4] Activated Syk initiates several downstream signaling

cascades, including the PI3K/Akt and Ras/ERK/MAPK pathways, culminating in the activation

of the transcription factor NF-κB.[1][4][5] This amplified signaling results in a massive

upregulation and release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) and

chemokines, driving the systemic inflammation characteristic of sepsis.[5][6]

Nangibotide: A Decoy Receptor for TREM-1 Ligands
Nangibotide is a synthetic 12-amino-acid peptide derived from the extracellular domain of

TREM-like transcript-1 (TLT-1).[2] It functions as a specific TREM-1 inhibitor by acting as a

decoy receptor.[2] Nangibotide binds to the endogenous TREM-1 ligand, preventing it from

engaging with and activating the TREM-1 receptor on myeloid cells.[3][7] This competitive

inhibition effectively dampens the TREM-1-mediated amplification of the inflammatory response

without completely suppressing the immune system's ability to fight infection.[1] By modulating

this pathway, nangibotide reduces the overproduction of pro-inflammatory mediators, inhibits

NF-κB and NLRP3 inflammasome activation, and protects tissues from inflammatory damage.

[5]
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Caption: Nangibotide acts as a decoy, preventing ligand binding to the TREM-1 receptor.
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Nangibotide has undergone several clinical trials to evaluate its safety, pharmacokinetics, and

efficacy in patients with septic shock. The Phase IIb ASTONISH trial is a key study providing

significant data on its potential as a targeted therapy.

ASTONISH Phase IIb Trial: Experimental Protocol
The "Efficacy, Safety and Tolerability of Nangibotide in Patients with Septic Shock"

(ASTONISH) trial was a multicenter, randomized, double-blind, placebo-controlled study

conducted across approximately 42-50 sites in Europe and the USA.[8][9][10]

Patient Population: The study enrolled adult patients (18–85 years) who met the Sepsis-3

definition of septic shock.[8] Eligible patients had a documented or suspected infection and

were within 24 hours of initiating vasopressor therapy.[8][11]

Intervention: 450 patients were planned for randomization in a 1:1:1 ratio to receive one of

two doses of nangibotide or a matched placebo.[9][10]

Low-Dose Group: Intravenous nangibotide at 0.3 mg/kg/h.[8]

High-Dose Group: Intravenous nangibotide at 1.0 mg/kg/h.[8]

Placebo Group: Matched placebo. Treatment was administered as a continuous infusion

for up to 5 days.[12]

Biomarker Stratification: Patients were stratified based on baseline plasma concentrations of

soluble TREM-1 (sTREM-1), a biomarker indicating TREM-1 pathway activation. A

predefined cutoff for a "high sTREM-1" population was set at ≥ 400 pg/mL.[8][13]

Primary Outcome: The primary endpoint was the mean difference in the change of the

Sequential Organ Failure Assessment (SOFA) score from baseline to day 5, comparing each

nangibotide dose group with the placebo group.[10][13] This was assessed in both the

overall population and the high sTREM-1 subgroup.[10]

Secondary Outcomes: Key secondary endpoints included all-cause mortality at day 28, and

the number of days alive and free of organ support.[8][10]
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ASTONISH Phase IIb Trial Workflow
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Caption: Workflow of the ASTONISH Phase IIb clinical trial.

Quantitative Outcomes from the ASTONISH Trial
The trial did not meet its primary outcome at the predefined sTREM-1 cutoff of ≥ 400 pg/mL.

However, exploratory analyses suggested a clinical benefit in patients with higher TREM-1

activation.[8][13]
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Table 1: Primary Outcome - Change in SOFA Score from Baseline to Day 5 Data from the

ASTONISH Phase IIb trial. A more negative value indicates greater improvement.

Patient Population Comparison
Mean Difference in
SOFA Change (95%
CI)

p-value

Overall Population Low-Dose vs. Placebo 0.20 (-1.09 to 1.50) 0.76

High-Dose vs.

Placebo
1.06 (-0.23 to 2.35) 0.108

High sTREM-1 (≥ 400

pg/mL)
Low-Dose vs. Placebo 0.21 (-1.45 to 1.87) 0.80

High-Dose vs.

Placebo
1.39 (-0.28 to 3.06) 0.104

Exploratory (sTREM-1

≥ 532 pg/mL)

High-Dose vs.

Placebo

Clinically relevant

improvement (≥2

points)

N/A

Source: The Lancet Respiratory Medicine[8][13]

Table 2: 28-Day All-Cause Mortality Data from the ASTONISH Phase IIb trial.

Patient Population Placebo (n=116) Low-Dose (n=118) High-Dose (n=121)

Overall Population 25% (29) 32% (38) 25% (30)

High sTREM-1 (≥ 400

pg/mL)
31% (23/75) 39% (35/90) 28% (25/88)

Source: The Lancet Respiratory Medicine[8][13]

Table 3: Safety and Tolerability Data from the ASTONISH Phase IIb trial.
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Event Type Placebo (n=116) Low-Dose (n=118) High-Dose (n=121)

Treatment-Emergent

Adverse Events

(TEAEs)

96% (111) 96% (113) 95% (115)

Serious TEAEs 24% (28) 22% (26) 26% (31)

Source: The Lancet Respiratory Medicine[8]

The safety profile of nangibotide was comparable to placebo, with no significant differences

observed in the incidence of treatment-emergent adverse events.[8] More recent analyses of

the ASTONISH data, using a mechanism-based enrichment strategy, have shown that in the

sub-population of patients with elevated sTREM-1 levels, nangibotide treatment resulted in a

statistically significant improvement in organ function (SOFA score change of -2.5 points vs.

placebo, p=0.007) and an increased rate of shock reversal (+22.2%, p=0.006).[14][15]

Conclusion
Nangibotide's mechanism of action is centered on the targeted inhibition of the TREM-1

signaling pathway, a key amplifier of the dysregulated inflammatory response in sepsis. By

acting as a decoy receptor, it prevents the hyperactivation of myeloid cells, leading to a

reduction in the systemic cytokine storm and associated organ damage. While the Phase IIb

ASTONISH trial did not meet its primary endpoint with the initially defined biomarker cutoff,

subsequent analyses strongly suggest that nangibotide confers a significant clinical benefit in

a precisely defined population of septic shock patients with high levels of sTREM-1. These

findings underscore the potential of nangibotide as a precision medicine therapy and support

the use of sTREM-1 as an enrichment biomarker for future Phase III trials.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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